molecular formula C14H16N2O2S2 B2863708 N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1208395-96-3

N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2863708
CAS RN: 1208395-96-3
M. Wt: 308.41
InChI Key: KNXYKDRMNRAHSD-UHFFFAOYSA-N
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Description

N1-(1-(thiophen-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides, which have not been efficiently catalyzed by Cu to date. This reaction is liberalized toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent results. Additionally, it facilitates the arylation of lactams and oxazolidinones and has accomplished an intramolecular cross-coupling product (Subhadip De, Junli Yin, & D. Ma, 2017).

Acid-Catalyzed Rearrangement for Synthesis

A novel synthetic approach involving acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides. This method provides a new formula for the synthesis of both anthranilic acid derivatives and oxalamides, offering a simple, high-yielding process (V. Mamedov et al., 2016).

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-10(8-11-4-2-6-19-11)16-14(18)13(17)15-9-12-5-3-7-20-12/h2-7,10H,8-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXYKDRMNRAHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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